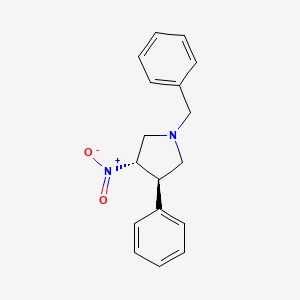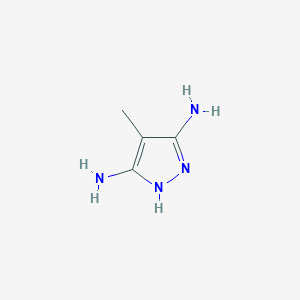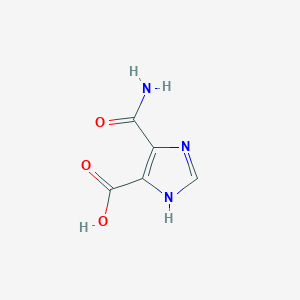
5-氨基甲酰基-1H-咪唑-4-羧酸
描述
5-Carbamoyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 155.11 . The IUPAC name for this compound is 4-(aminocarbonyl)-1H-imidazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 5-Carbamoyl-1H-imidazole-4-carboxylic acid is C5H5N3O3 . The InChI code for this compound is 1S/C5H5N3O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) .Physical And Chemical Properties Analysis
5-Carbamoyl-1H-imidazole-4-carboxylic acid has a molecular weight of 155.11 .科学研究应用
药物的连续生产
5-氨基甲酰基-1H-咪唑-4-羧酸衍生物在合成药物(例如用于治疗病毒感染的 NS5A 抑制剂)中是必不可少的。1H-4-取代咪唑(包括 5-氨基甲酰基-1H-咪唑-4-羧酸衍生物)的工艺强化流动合成展示了一种用于有效生产这些化合物的高温/高压连续流动方法,突出了其在药物制造中的重要性 (Carneiro 等,2015)。
受限肽模拟物的合成
5-氨基甲酰基-1H-咪唑-4-羧酸衍生物还用于合成受限肽模拟物。使用氨基酸酰胺亲核试剂对 4-碘-1H-咪唑进行氨基羰基化展示了 5-芳基-1-苄基-1H-咪唑-4-甲酰胺的产生,该过程为开发具有潜在治疗应用的基于咪唑的肽模拟物开辟了途径 (Skogh 等,2013)。
配位聚合物的开发
在材料科学领域,5-氨基甲酰基-1H-咪唑-4-羧酸衍生物在配位聚合物的构建中起着至关重要的作用。这些聚合物表现出独特的光致发光和磁性行为,使其适用于传感、照明和磁性材料中的各种应用。源自咪唑基多羧酸配体的配位聚合物的合成和研究证明了 5-氨基甲酰基-1H-咪唑-4-羧酸衍生物在创建具有所需功能的材料中的多功能性 (Guo 等,2013)。
安全和危害
作用机制
Target of Action
It is structurally similar to 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), which is known to stimulate amp-dependent protein kinase (ampk) activity .
Mode of Action
It can stimulate AMP-dependent protein kinase (AMPK) activity .
Biochemical Pathways
Aicar, a structurally similar compound, is involved in the generation of inosine monophosphate .
Result of Action
Aicar has been used clinically to treat and protect against cardiac ischemic injury .
生化分析
Biochemical Properties
5-Carbamoyl-1H-imidazole-4-carboxylic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme adenylosuccinate lyase, which plays a role in the purine nucleotide cycle. This interaction is crucial for the synthesis of inosine monophosphate, an important precursor in the synthesis of adenosine monophosphate and guanosine monophosphate . The nature of these interactions often involves the binding of 5-Carbamoyl-1H-imidazole-4-carboxylic acid to the active site of the enzyme, facilitating the catalytic process.
Cellular Effects
5-Carbamoyl-1H-imidazole-4-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate AMP-dependent protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to changes in gene expression that promote catabolic processes and inhibit anabolic processes, thereby influencing overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5-Carbamoyl-1H-imidazole-4-carboxylic acid involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as adenylosuccinate lyase, and modulates their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context. Additionally, 5-Carbamoyl-1H-imidazole-4-carboxylic acid can influence gene expression by activating transcription factors that regulate metabolic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carbamoyl-1H-imidazole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Carbamoyl-1H-imidazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained activation of AMPK and subsequent metabolic changes.
Dosage Effects in Animal Models
The effects of 5-Carbamoyl-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can activate AMPK and promote beneficial metabolic effects. At high doses, it can lead to toxic or adverse effects, such as metabolic imbalances and cellular stress . Threshold effects have been observed, where a certain dosage is required to achieve significant biological effects.
Metabolic Pathways
5-Carbamoyl-1H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It is a key intermediate in the purine nucleotide cycle, where it is converted to inosine monophosphate by adenylosuccinate lyase . This pathway is essential for the synthesis of adenosine monophosphate and guanosine monophosphate, which are critical for cellular energy metabolism and nucleotide synthesis.
Transport and Distribution
Within cells and tissues, 5-Carbamoyl-1H-imidazole-4-carboxylic acid is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of 5-Carbamoyl-1H-imidazole-4-carboxylic acid can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Carbamoyl-1H-imidazole-4-carboxylic acid is crucial for its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications can direct 5-Carbamoyl-1H-imidazole-4-carboxylic acid to specific compartments or organelles, enhancing its functional specificity.
属性
IUPAC Name |
4-carbamoyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQAUBVKOVPUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665105 | |
| Record name | 4-Carbamoyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773108-85-3 | |
| Record name | 4-Carbamoyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



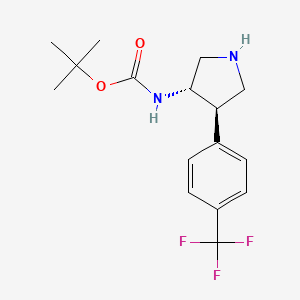
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
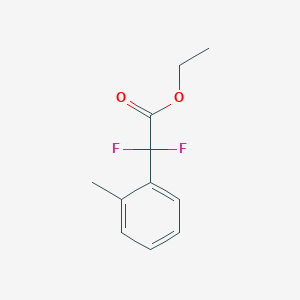
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)

![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
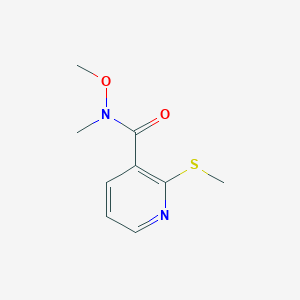
![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
